Phytic acid, also known as myo-inositol hexakisphosphate (InsP6), is the principal storage form of phosphorus in plant tissues, particularly in seeds and grains [ [], [], [] ]. It is a naturally occurring compound, classified as a phytochemical due to its plant origin and potential biological activity [ [] ]. Phytic acid plays a crucial role in plant physiology, serving as a phosphorus reservoir for germination and early growth [ [], [] ].
The most prominent chemical reaction of phytic acid is its strong chelation with metal ions, forming insoluble complexes [ [], [], [], [], [] ]. This complexation occurs over a wide range of pH values and is influenced by factors such as metal ion concentration and temperature. Phytic acid can also undergo hydrolysis, primarily catalyzed by enzymes called phytases, leading to the release of phosphate groups and lower inositol phosphates [ [], [], [], [] ].
Phytic acid's primary mechanism of action involves its strong chelating ability, which is attributed to its six negatively charged phosphate groups [ [] ]. These phosphate groups readily bind to positively charged metal ions, forming stable complexes. This complexation directly affects mineral bioavailability by reducing their solubility and absorption in the digestive tract [ [], [], [], [], [] ]. Phytic acid's antioxidant capacity also stems from its ability to chelate metal ions, particularly iron, which can catalyze free radical formation [ [], [], [] ].
Phytic acid is a white powder with good water solubility [ [], [] ]. Its most notable characteristic is its strong chelating ability, readily binding to various metal ions [ [], [] ]. It is stable under acidic conditions but can undergo hydrolysis in the presence of phytases or alkaline conditions [ [], [] ]. Its physical and chemical properties are crucial for its diverse applications in food, agriculture, and materials science.
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